

spectroscopic comparison of "2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid" isomers

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Compound of Interest

Compound Name: 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid

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Spectroscopic Comparison of 2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic Acid Isomers

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This publication provides a detailed spectroscopic comparison of the (R) and (S) enantiomers of **2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid**. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The information presented herein is based on predicted spectroscopic data and established principles of spectroscopic analysis for chiral molecules.

Introduction

2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid is a chiral carboxylic acid. The differentiation and characterization of its enantiomers are crucial for understanding its pharmacological and toxicological properties. This guide outlines the expected outcomes from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of these isomers.

It is important to note that under standard spectroscopic conditions, enantiomers exhibit identical spectra. Techniques such as chiral chromatography or the use of chiral shift reagents

in NMR spectroscopy are typically required to differentiate between them. The data presented in this guide represents the expected spectra for either enantiomer under achiral conditions.

Data Presentation

The following tables summarize the predicted and expected quantitative data from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for the isomers of **2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid**.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~6.75	Doublet	1H	Ar-H
~6.65	Doublet of doublets	1H	Ar-H
~6.60	Singlet	1H	Ar-H
5.90	Singlet	2H	-O-CH ₂ -O-
2.90	Multiplet	1H	-CH(CH ₃)-
2.70	Doublet of doublets	1H	Ar-CH ₂ -
2.50	Doublet of doublets	1H	Ar-CH ₂ -
1.15	Doublet	3H	-CH(CH ₃)-

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3)

Chemical Shift (ppm)	Assignment
~180	-COOH
~147	Ar-C
~146	Ar-C
~132	Ar-C
~122	Ar-CH
~109	Ar-CH
~108	Ar-CH
~101	-O-CH ₂ -O-
~45	-CH(CH ₃)-
~38	Ar-CH ₂ -
~17	-CH(CH ₃)-

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
2950-2850	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
1600, 1480	Medium-Weak	C=C stretch (Aromatic)
~1250, ~1040	Strong	C-O stretch
~930	Medium	O-CH ₂ -O bend

Table 4: Expected Major Mass Spectrometry (EI-MS) Fragments

m/z	Proposed Fragment
208	$[M]^+$ (Molecular Ion)
163	$[M - COOH]^+$
135	$[M - CH(CH_3)COOH]^+$ (Benzylic cleavage)
77	$[C_6H_5]^+$ (Aromatic ring fragment)
45	$[COOH]^+$

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the title compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform ($CDCl_3$).
- Instrumentation: A 500 MHz NMR spectrometer.
- 1H NMR Acquisition:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s
- ^{13}C NMR Acquisition:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s

- Pulse width: 30°
- Acquisition time: 1.0 s
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

2. Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) pellet.
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Scan range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

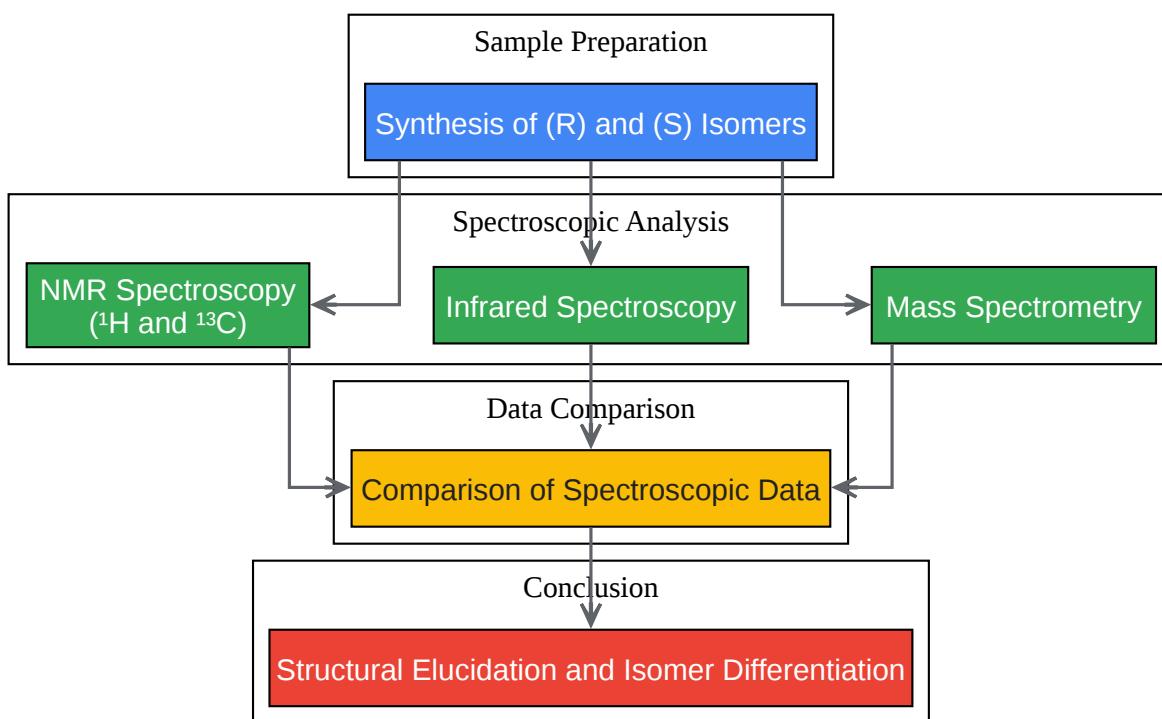
3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography.
- Ionization:
 - Ionization mode: Electron Ionization (EI)
 - Electron energy: 70 eV

- Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers of **2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid**.



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Caption: Workflow for the spectroscopic comparison of isomers.

This guide provides a foundational understanding of the expected spectroscopic characteristics of the enantiomers of **2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid**. For definitive enantiomeric differentiation and assignment, the use of chiral analytical techniques is essential.

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